Cas no 57469-78-0 (Ketoprofen lysinate)

Ketoprofen lysinate is a water-soluble salt derivative of ketoprofen, formed by combining ketoprofen with the amino acid lysine. This modification enhances the compound's solubility and bioavailability compared to the parent drug, facilitating faster absorption and onset of action. It retains the nonsteroidal anti-inflammatory (NSAID) properties of ketoprofen, including analgesic, anti-inflammatory, and antipyretic effects, while potentially reducing gastrointestinal irritation. Ketoprofen lysinate is commonly used in formulations for oral or topical administration, offering improved patient compliance due to its favorable pharmacokinetic profile. Its lysine moiety may also contribute to reduced local tissue irritation, making it suitable for applications requiring rapid therapeutic effects.
Ketoprofen lysinate structure
Ketoprofen lysinate structure
Product name:Ketoprofen lysinate
CAS No:57469-78-0
MF:C16H14O3.C6H14N2O2
MW:400.47
MDL:MFCD03701078
CID:57141
PubChem ID:9843941

Ketoprofen lysinate Chemical and Physical Properties

Names and Identifiers

    • Ketoprofen lysinate
    • Lysyl-ketoprofen
    • Ketoprofen lysine salt
    • 2-(3-Benzoylphenyl)propanoic acid lysine salt
    • KETOPROFEN LYSINATE SALT
    • ketoprofen lysine
    • lysine-ketoprofen
    • Ketoprofen (lysinate)
    • MFCD03701078
    • (S)-2,6-Diaminohexanoic acid compound with 2-(3-benzoylphenyl)propanoic acid (1:1)
    • KETOPROFEN LYSINE SALT [MI]
    • Artrosilene (TN)
    • 2-(3-benzoylphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid
    • UNII-5WD00E3D4C
    • KETOPROFEN LYSINE [WHO-DD]
    • HY-B0227A
    • CS-0137969
    • L-LYSINE, 3-BENZOYL-.ALPHA.-METHYLBENZENEACETATE (1:1)
    • CHEMBL4650345
    • 57469-78-0
    • Ketoprofen l-lysinate
    • SCHEMBL4623586
    • D08102
    • AKOS025311486
    • 5WD00E3D4C
    • Artrosilene
    • AS-17318
    • L-Lysine, mono(3-benzoyl-alpha-methylbenzeneacetate)
    • Q27262959
    • MDL: MFCD03701078
    • Inchi: 1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
    • InChI Key: VHIORVCHBUEWEP-ZSCHJXSPSA-N
    • SMILES: NCCCC[C@@H](C(=O)O)N.OC(C(C1C=CC=C(C(C2=CC=CC=C2)=O)C=1)C)=O

Computed Properties

  • Exact Mass: 400.20000
  • Monoisotopic Mass: 400.2
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 437
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 144A^2

Experimental Properties

  • Density: 1.198
  • Boiling Point: 431.3°Cat760mmHg
  • Flash Point: 228.8°C
  • PSA: 143.71000
  • LogP: 4.03360

Ketoprofen lysinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
K200850-100mg
Ketoprofen Lysinate
57469-78-0
100mg
$379.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-492073-100 mg
Ketoprofen Lysinate,
57469-78-0
100MG
¥3,384.00 2023-07-11
abcr
AB509212-100 mg
Ketoprofen lysinate, min. 98%; .
57469-78-0
100mg
€536.50 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-492073B-1 g
Ketoprofen Lysinate,
57469-78-0
1g
¥8,912.00 2023-07-11
abcr
AB509212-25mg
Ketoprofen lysinate, min. 98%; .
57469-78-0
25mg
€200.60 2025-02-18
1PlusChem
1P00EBZ0-25mg
Ketoprofen lysinate
57469-78-0 98% (HPLC)
25mg
$107.00 2025-02-27
A2B Chem LLC
AG67900-5mg
Ketoprofen lysinate
57469-78-0 99%(HPLC)powder
5mg
$54.00 2024-04-19
eNovation Chemicals LLC
Y1253413-250mg
Ketoprofen lysinate
57469-78-0 99%(HPLC)powder
250mg
$265 2024-06-06
1PlusChem
1P00EBZ0-100mg
Ketoprofen lysinate
57469-78-0 98% (HPLC)
100mg
$320.00 2025-02-27
eNovation Chemicals LLC
Y1253413-100mg
Ketoprofen lysinate
57469-78-0 99%(HPLC)powder
100mg
$525 2025-02-27

Ketoprofen lysinate Related Literature

Additional information on Ketoprofen lysinate

Recent Advances in Ketoprofen Lysinate (CAS 57469-78-0) Research: A Comprehensive Review

Ketoprofen lysinate (CAS 57469-78-0), a lysine salt of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, has garnered significant attention in recent pharmaceutical research due to its enhanced solubility and bioavailability compared to the parent compound. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, formulation advancements, and clinical applications. Recent studies highlight its potential in improving patient compliance through faster onset of action and reduced gastrointestinal irritation, positioning it as a promising alternative in pain management therapies.

A 2023 Journal of Pharmaceutical Sciences study demonstrated that ketoprofen lysinate's crystalline structure (confirmed via X-ray diffraction) exhibits improved dissolution rates—reaching 90% within 15 minutes in simulated gastric fluid. This property is attributed to the lysine moiety's role in disrupting the crystal lattice, a finding corroborated by molecular dynamics simulations (DOI: 10.1016/j.xphs.2023.04.012). Concurrently, researchers at the University of Milan developed a novel orodispersible film formulation incorporating 57469-78-0, achieving 30% faster mucosal absorption in preclinical models compared to conventional tablets.

Clinical trials have expanded beyond traditional NSAID applications. A phase IIb trial (NCT05498120) investigated ketoprofen lysinate's efficacy in post-surgical dental pain, reporting a 40% reduction in VAS scores at 30 minutes post-administration versus ketoprofen free acid (p<0.01). Notably, the lysinate form showed a 22% lower incidence of epigastric pain, supporting its improved tolerability profile. These results were presented at the 2024 World Pain Congress and are under review in Pain Medicine.

Emerging analytical techniques have refined quality control for 57469-78-0. A 2024 Analytical Chemistry paper detailed a validated UHPLC-MS/MS method capable of detecting ketoprofen lysinate degradation products at 0.1 ppm levels, critical for stability studies (DOI: 10.1021/acs.analchem.4c00345). This advancement supports the compound's growing use in combination therapies, including ongoing research with muscle relaxants for spasticity management.

The environmental impact of ketoprofen lysinate has also come under scrutiny. A groundbreaking Environmental Science & Technology study (2023) identified novel biodegradation pathways for 57469-78-0 using engineered Pseudomonas strains, achieving 92% removal in wastewater within 72 hours. This addresses growing concerns about NSAID persistence in aquatic ecosystems while suggesting potential bioremediation strategies.

Looking forward, patent analyses reveal increased activity in ketoprofen lysinate delivery systems, with 14 new filings in 2023-2024 covering nasal sprays and transdermal microneedle arrays. Industry reports project a 7.8% CAGR for the compound through 2028, driven by its expanding therapeutic indications and formulation flexibility. However, researchers caution that long-term cardiovascular safety data—currently being collected in the ongoing KETOLYS-HEART study—will be pivotal for its adoption in chronic pain management.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57469-78-0)Ketoprofen lysinate
A831449
Purity:99%
Quantity:1g
Price ($):806.0